(3-Aminopiperidin-1-yl)(4-chlorophenyl)methanone
Description
(3-Aminopiperidin-1-yl)(4-chlorophenyl)methanone is a synthetic compound featuring a piperidine ring substituted with an amino group at the 3-position and a 4-chlorophenyl group attached via a methanone linker. This structural framework is common in medicinal chemistry, particularly in compounds targeting central nervous system (CNS) disorders, antimicrobial agents, and allosteric modulators of receptors .
Properties
Molecular Formula |
C12H15FN2O |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
(3-aminopiperidin-1-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C12H15FN2O/c13-10-5-3-9(4-6-10)12(16)15-7-1-2-11(14)8-15/h3-6,11H,1-2,7-8,14H2 |
InChI Key |
VIUSVTOXZSTKKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-fluorobenzoyl)piperidin-3-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 4-fluorobenzoyl chloride.
Amination: The amine group is introduced through a substitution reaction, often using ammonia or an amine derivative.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as proteins or enzymes. The fluorobenzoyl group can form hydrogen bonds and hydrophobic interactions with target molecules, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Piperazine Derivatives
- Example: 1-(4-Chlorophenyl) cyclopropylmethanone derivatives () Structural Differences: Replaces the 3-aminopiperidine with a piperazine ring and cyclopropyl group. Bioactivity: Demonstrated anticancer (MDA-MB-435 cell line) and antituberculosis activity (H37Rv strain), with compound 3c showing dual activity .
Hydroxypiperidine Derivatives
- Example: (4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone () Structural Differences: Substitutes the 3-amino group with a 4-hydroxyl group. Functional Impact: The hydroxyl group forms strong O–H⋯O hydrogen bonds, leading to 1D chain formation in crystal structures. The dihedral angle between the piperidine and phenyl rings (51.6° vs. 89.5° in adducts) influences molecular packing . Electronic Effects: Hydroxyl groups increase polarity compared to amino groups, affecting solubility and membrane permeability.
Methylpiperidine Derivatives
- Example: (3-Chlorophenyl)(4-methylpiperidin-1-yl)methanone () Structural Differences: Features a methyl group at the 4-position of piperidine and a 3-chlorophenyl group. Predicted pKa (-1.84) indicates weak acidity, contrasting with the basic 3-aminopiperidine .
Anticancer and Antituberculosis Activity
- Piperazine Derivatives (): Exhibited IC₅₀ values in the µM range against breast cancer and M. tuberculosis. Activity correlates with electron-withdrawing substituents (e.g., 4-Cl) on the phenyl ring.
- Thiophene-Piperazine Hybrids (): Compounds like 52 and 53 showed enhanced allosteric modulation of adenosine A1 receptors due to 4-chlorophenyl and trifluoromethyl groups on piperazine. The 3-aminopiperidine in the target compound may offer similar receptor interactions but with altered kinetics .
Antimicrobial Activity
Physicochemical and Crystallographic Properties
*Estimated based on similar compounds.
Computational and Analytical Insights
- Noncovalent Interactions (): NCI plots highlight van der Waals interactions (4-chlorophenyl) and steric effects (piperidine substituents) .
Biological Activity
(3-Aminopiperidin-1-yl)(4-chlorophenyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound has the molecular formula and features a piperidine ring substituted with an amino group and a chlorophenyl moiety. The chlorophenyl group enhances its biological activity by influencing binding affinity to various biological targets.
Research indicates that (3-Aminopiperidin-1-yl)(4-chlorophenyl)methanone interacts with neurotransmitter systems, particularly affecting dopamine and serotonin signaling pathways. These interactions are crucial for mood regulation and pain perception, making the compound a candidate for treating conditions such as depression and anxiety.
Biological Activities
The compound has demonstrated several notable biological activities:
- Antidepressant Effects : Preliminary studies suggest that it may modulate neurotransmitter release, potentially offering therapeutic benefits for mood disorders.
- Antimicrobial Properties : It has shown activity against various microbial strains, indicating potential applications in treating infections.
- Neuroprotective Effects : The ability to influence receptor activities may provide neuroprotective benefits, particularly in neurodegenerative conditions.
In Vitro Studies
In vitro pharmacological characterization has revealed that (3-Aminopiperidin-1-yl)(4-chlorophenyl)methanone exhibits selective activity against specific receptors. For example, studies involving human embryonic kidney cells have shown its ability to act as an allosteric modulator on chemokine receptors, influencing cellular signaling pathways .
Case Studies
- Depression Models : In animal models of depression, administration of (3-Aminopiperidin-1-yl)(4-chlorophenyl)methanone resulted in significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent.
- Pain Models : The compound's modulation of serotonin pathways was associated with reduced pain perception in rodent models, indicating analgesic properties .
Comparative Analysis with Analogous Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (3-Aminopiperidin-1-yl)(2-chlorophenyl)methanone | Variation in phenyl substitution | Potentially similar activity | Different halogen substitution may affect reactivity |
| (3-Aminopiperidin-1-yl)(2-fluorophenyl)methanone | Fluorine substitution | Similar pharmacological profile | Fluorine may enhance lipophilicity |
| (3-Aminopiperidin-1-yl)(2-methylphenyl)methanone | Methyl group on phenyl | Varies based on methyl position | Methyl substitution alters steric properties |
This table highlights the structural variations among related compounds and their corresponding biological activities, emphasizing the unique profile of (3-Aminopiperidin-1-yl)(4-chlorophenyl)methanone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
